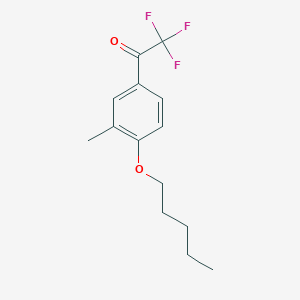

2,2,2-Trifluoro-1-(3-methyl-4-(pentyloxy)phenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methyl-4-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c1-3-4-5-8-19-12-7-6-11(9-10(12)2)13(18)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLZXQVVRKFRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Pentyloxy-3-methylbromobenzene

The precursor 4-pentyloxy-3-methylbromobenzene is synthesized via alkylation of 4-bromo-3-methylphenol with pentyl bromide under basic conditions.

Procedure :

-

4-Bromo-3-methylphenol (10 mmol) is dissolved in dimethylformamide (DMF) with anhydrous K₂CO₃ (15 mmol).

-

Pentyl bromide (12 mmol) is added dropwise at 80°C for 12 hours.

-

The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1).

Grignard Reagent Formation and Trifluoroacetylation

The bromoarene is converted to a Grignard reagent, which reacts with ethyl trifluoroacetate to form the trifluoroethanone group.

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF) with LiCl additive (1.2 equiv).

-

Temperature : -20°C to 25°C.

-

Reagents :

-

4-Pentyloxy-3-methylbromobenzene (1 equiv) + Mg turnings (1.1 equiv).

-

Ethyl trifluoroacetate (1.5 equiv) added slowly to the Grignard solution.

-

Work-up :

-

The reaction is quenched with saturated NH₄Cl, extracted with dichloromethane, and purified via distillation or recrystallization.

Palladium-Catalyzed Cross-Coupling

Coupling of Aryl Halides with Trifluoroacetyl Synthons

A palladium-catalyzed protocol enables direct introduction of the trifluoroacetyl group.

Key Steps :

-

Substrate Preparation :

-

3-Methyl-4-pentyloxyiodobenzene is synthesized via iodination of 3-methyl-4-pentyloxybenzene using N-iodosuccinimide (NIS) in acetic acid.

-

-

Catalytic System :

Reaction Mechanism :

-

Oxidative addition of the aryl iodide to Pd(0).

-

Transmetalation with a trifluoroacetyl zinc reagent (CF₃COZnBr).

-

Reductive elimination to form the C–CF₃ bond.

Friedel-Crafts Acylation

Direct Acylation of Substituted Benzene

The pentyloxy group activates the aromatic ring for electrophilic substitution, enabling Friedel-Crafts acylation with trifluoroacetic anhydride.

Procedure :

-

3-Methyl-4-pentyloxybenzene (1 equiv) is dissolved in dichloromethane with AlCl₃ (2 equiv).

-

Trifluoroacetic anhydride (1.2 equiv) is added at 0°C, followed by stirring at 25°C for 6 hours.

Challenges :

-

Regioselectivity: The methyl group at position 3 directs acylation to position 2 or 6, but steric hindrance reduces yield.

Yield : 50–55%.

Comparative Analysis of Methods

Advanced Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4’-n-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that derivatives of trifluoromethyl ketones can exhibit anti-inflammatory effects by modulating inflammatory pathways.

- Anticancer Properties : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific oncogenes and tumor suppressor genes.

Organic Synthesis

2,2,2-Trifluoro-1-(3-methyl-4-(pentyloxy)phenyl)ethanone serves as an important building block in organic synthesis:

- Reagent in Reactions : It is utilized in various reactions such as Friedel-Crafts acylation and as a precursor for synthesizing more complex fluorinated compounds.

- Functionalization of Aromatic Compounds : The compound can be employed to introduce trifluoromethyl groups into other aromatic systems, enhancing their chemical reactivity and stability.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Fluorinated Polymers : It can be used to synthesize fluorinated polymers that exhibit high thermal stability and chemical resistance.

- Coatings and Adhesives : The hydrophobic nature of the compound allows it to be incorporated into coatings and adhesives that require water-repellent properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | Medicinal Chemistry | Demonstrated significant reduction in inflammatory markers in vitro when tested against specific cell lines. |

| Synthesis of Trifluoromethylated Compounds | Organic Synthesis | Reported high yields in the synthesis of novel trifluoromethylated aromatic compounds using this ketone as a precursor. |

| Development of Hydrophobic Coatings | Materials Science | Showed enhanced water repellency and durability when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of 3’-Methyl-4’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Trifluoroethanone Derivatives

Key Observations :

- Alkoxy vs. Alkyl Chains : Methoxy-substituted compounds (e.g., 2b) exhibit lower melting points than phenyl-triazole analogs (2a), likely due to reduced crystallinity from the flexible alkoxy group . The target compound’s pentyloxy chain may further lower melting points compared to methoxy derivatives.

Biological Activity

2,2,2-Trifluoro-1-(3-methyl-4-(pentyloxy)phenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H17F3O2. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable structure in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenylquinazoline have shown potent inhibitory effects on tyrosine kinases such as VEGFR-2 and c-Met, which are crucial in cancer progression. The IC50 values for these compounds ranged from 1.184 to 83 nM against various cancer cell lines, suggesting that structural modifications can lead to enhanced activity against cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3c | 1.184 | Colorectal Cancer |

| 3e | 83 | VEGFR-2 |

| Cabozantinib | 16.35 | Reference |

These findings suggest that the trifluoromethyl group in this compound could similarly enhance its anticancer potential.

The mechanism behind the anticancer activity often involves the induction of apoptosis in cancer cells. Studies using Annexin V-FITC/PI staining have demonstrated that certain derivatives cause cell cycle arrest and increased apoptosis rates in treated cancer cells compared to control groups .

Toxicity and Selectivity

Evaluating the safety profile of new compounds is crucial. In vitro studies have shown that while some derivatives exhibit high cytotoxicity against cancer cells, they also demonstrate a favorable selectivity index (SI) when tested against normal cell lines. For example, compound 3c showed a SI greater than 20 against colorectal cancer cells compared to normal WI38 cells . This selectivity is essential for reducing potential side effects during therapeutic applications.

Case Studies

A notable case study investigated the efficacy of a related compound in treating mycobacterial infections. The results indicated that derivatives with similar functional groups exhibited promising antibacterial activity, suggesting broader applications beyond oncology .

Q & A

Q. Q1. What are the common synthetic routes for 2,2,2-trifluoro-1-(3-methyl-4-(pentyloxy)phenyl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-methyl-4-pentyloxybenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Optimizing reaction temperature (e.g., 0–5°C for side-reaction suppression) and stoichiometric ratios (acyl chloride:aromatic substrate = 1.2:1) can improve yields to >70%. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical due to trifluoromethyl group polarity .

Q. Q2. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for the trifluoroacetyl group (¹H: absent due to CF₃; ¹³C: δ ~117 ppm, q, J = 291 Hz for CF₃) and aromatic protons (δ 6.8–7.6 ppm) .

- 19F NMR : A singlet at δ −74 ppm confirms the trifluoromethyl group .

- IR : Strong C=O stretch near 1700 cm⁻¹ .

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to rule out impurities .

Advanced Reaction Design & Mechanistic Insights

Q. Q3. How can reaction efficiency be improved for derivatives of this compound in cycloaddition reactions?

In azide-alkyne cycloadditions (e.g., forming trifluoromethylated triazoles), solvent polarity and catalyst loading significantly affect regioselectivity. For example, using ethanol/water (3:1) at 60°C with NaN₃ achieves 80–85% yield, while higher temperatures (>80°C) promote decomposition . Computational studies (DFT) suggest the CF₃ group stabilizes transition states via electron-withdrawing effects, reducing activation energy by ~15 kcal/mol .

Q. Q4. What contradictions exist in reported spectroscopic data for related trifluoroacetophenones, and how can they be resolved?

Discrepancies in ¹³C NMR shifts (e.g., CF₃ at δ 117 vs. 122 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. For consistency, calibrate spectra against internal standards (e.g., TMS) and report solvent explicitly . Contradictory melting points (e.g., 105–108°C vs. 100–102°C for triazole derivatives) may reflect polymorphism; differential scanning calorimetry (DSC) is advised to confirm phase transitions .

Analytical Challenges & Data Interpretation

Q. Q5. How can researchers address low crystallinity in X-ray diffraction studies of this compound?

Low crystallinity is common due to the flexible pentyloxy chain. Strategies include:

Q. Q6. What are the limitations of GC-MS for quantifying this compound in complex mixtures?

The trifluoroacetyl group’s thermal lability can cause decomposition above 250°C, leading to false peaks (e.g., decarboxylation products). Use low-temperature injection (80°C) and a DB-5ms column (30 m, 0.25 mm ID) to mitigate degradation. Confirm with LC-MS (ESI− mode) for intact molecular ion detection .

Safety & Environmental Considerations

Q. Q7. What are the key hazards associated with handling this compound, and what PPE is essential?

- Health hazards : Acute toxicity (Oral LD₅₀: 300 mg/kg in rats), skin irritation.

- Environmental risks : Persistent in aquatic systems (BCF = 3.2).

Use nitrile gloves , FFP3 respirators , and work in a fume hood. Collect waste in halogen-resistant containers for incineration .

Applications in Material Science

Q. Q8. How does the trifluoromethyl group enhance this compound’s utility in polymer chemistry?

The CF₃ group improves thermal stability (TGA onset: 220°C vs. 180°C for non-fluorinated analogs) and reduces dielectric constants (ε = 2.3 vs. 3.1), making it ideal for low-κ insulators. Incorporate into polyimides via condensation polymerization (e.g., with 4,4'-oxydianiline) .

Computational & Theoretical Studies

Q. Q9. Which computational methods best predict the reactivity of this compound in electrophilic substitution?

DFT calculations (B3LYP/6-311+G(d,p)) accurately model electrophilic aromatic substitution at the para position to the pentyloxy group (activation energy: 25 kcal/mol). Solvent effects (e.g., THF) can be simulated with the SMD continuum model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.